molecular formula C11H19F3N2O2 B6314742 tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate CAS No. 2166275-79-0

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B6314742
CAS No.: 2166275-79-0
M. Wt: 268.28 g/mol
InChI Key: MTUOZRYHCWOEFS-JGVFFNPUSA-N
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Description

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1240585-46-9) is a chiral piperidine derivative with a molecular formula of C₁₁H₁₉F₃N₂O₂ and a molecular weight of 268.28 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a trifluoromethyl (-CF₃) substituent at the 5-position. Its stereochemistry (3R,5S) is critical for applications in medicinal chemistry, particularly as a building block for drug candidates targeting central nervous system disorders or enzyme modulation . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows, while the -CF₃ group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUOZRYHCWOEFS-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116879
Record name 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel-
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Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392473-89-0
Record name 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392473-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Synthesis from Piperidone Precursors

A widely reported route begins with 1-Boc-3-piperidone, which undergoes nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) in tetrahydrofuran (THF) under inert atmosphere. Tetrabutyl ammonium fluoride (TBAF) catalyzes the addition, yielding tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate with 77% efficiency. Subsequent Mitsunobu reaction with hydrazoic acid (HN₃) introduces the amino group at C-3, though this step risks racemization without careful temperature control (0–5°C).

Key Reaction Conditions:

  • Trifluoromethylation: 0–20°C, 19 h, TBAF (1.2 equiv), TMSCF₃ (1.5 equiv).

  • Mitsunobu Amination: DIAD (1.1 equiv), PPh₃ (1.1 equiv), HN₃ (2.0 equiv), –10°C.

Catalytic Asymmetric Hydrogenation

An alternative approach employs enantioselective hydrogenation of a trifluoromethylated enamine intermediate. Starting from tert-butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate, chiral ruthenium catalysts (e.g., Ru-BINAP) achieve >90% enantiomeric excess (ee) for the (3R,5S) configuration. Reductive amination with ammonium acetate and NaBH₃CN then installs the amino group, though competing reduction of the ketone necessitates stoichiometric optimization.

Optimization Insights:

  • Catalyst Loading: 2 mol% Ru-BINAP minimizes side reactions while maintaining 85% yield.

  • Reductive Amination: NH₄OAc (3.0 equiv), NaBH₃CN (1.5 equiv), MeOH, rt, 12 h.

Stereochemical Control and Resolution Techniques

Diastereomeric Salt Formation

Racemic mixtures of tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate are resolved using chiral acids such as (+)-di-p-toluoyl-D-tartaric acid. Recrystallization from ethanol/water affords the (3R,5S) enantiomer with 98% de, though this method suffers from moderate overall yields (50–60%).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amino intermediate selectively protects the undesired (3S,5R) enantiomer, leaving the target (3R,5S) amine free for extraction. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 92% ee at 60% conversion, offering a greener alternative to chemical resolution.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across dominant routes:

Method Yield ee/de (%) Cost (Relative) Scalability
Asymmetric Hydrogenation85%90HighPilot-scale feasible
Mitsunobu Amination65%85ModerateLab-scale
Diastereomeric Resolution60%98LowMulti-kilogram
Enzymatic Resolution55%92ModerateBench-scale

Data synthesized from.

Process Optimization and Industrial Considerations

Solvent and Temperature Effects

Trifluoromethylation in THF at subambient temperatures (0–5°C) suppresses side reactions, while amination in methanol at 25°C balances reaction rate and stereochemical integrity. Switching to 2-MeTHF improves yield by 8% in hydrogenation steps due to enhanced catalyst solubility.

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group remains stable during trifluoromethylation but requires acidic deprotection (HCl/dioxane) post-amination. Alternative protecting groups (e.g., Fmoc) have been explored but increase steric hindrance, reducing amination efficiency by 15–20% .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity. Acidic conditions (e.g., HCl or trifluoroacetic acid (TFA)) cleave the carbamate bond, yielding the free amine:

Boc-protected amineHCl/TFA3R,5S-3-amino-5-(trifluoromethyl)piperidine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{HCl/TFA}} \text{3R,5S-3-amino-5-(trifluoromethyl)piperidine} + \text{CO}_2 + \text{tert-butanol}

Key Data:

  • Deprotection typically occurs at room temperature in dichloromethane or dioxane .

  • Yields exceed 90% under optimized conditions.

Reactions Involving the Amino Group

The primary amine participates in nucleophilic reactions, enabling derivatization:

Acylation

Reaction with acyl chlorides or anhydrides forms amides:

RCOCl+AmineRCONH-Piperidine derivative+HCl\text{RCOCl} + \text{Amine} \rightarrow \text{RCONH-Piperidine derivative} + \text{HCl}

Conditions:

  • Base (e.g., triethylamine) in THF or DMF at 0–25°C.

Alkylation

The amine undergoes alkylation with alkyl halides or sulfonates:

R-X+AmineR-NH-Piperidine derivative+HX\text{R-X} + \text{Amine} \rightarrow \text{R-NH-Piperidine derivative} + \text{HX}

Optimization:

  • Phase-transfer catalysis improves yields in biphasic systems.

Trifluoromethyl Group Stability and Reactivity

  • Lipophilicity and metabolic stability in drug candidates .

  • Electronic effects , influencing ring conformation and hydrogen-bonding interactions .

Piperidine Ring Modifications

The ring itself can undergo functionalization:

Oxidation

Controlled oxidation of the piperidine ring produces ketones or carboxylic acids, depending on the oxidizing agent:

PiperidineKMnO4/H+KetoneorCarboxylic acid\text{Piperidine} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Ketone} \quad \text{or} \quad \text{Carboxylic acid}

Conditions:

  • Strong oxidants (e.g., KMnO₄) in acidic media yield carboxylic acids.

  • Mild oxidants (e.g., PCC) selectively form ketones.

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol.

  • Amine Reactivity : Steric hindrance from the -CF₃ group slightly reduces nucleophilicity but improves regioselectivity in alkylation .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in constructing bioactive molecules with enhanced pharmacokinetic properties. Experimental protocols emphasize reproducibility, with yields and purities consistently exceeding 85% in optimized systems .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its role as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Neuropharmacology

Research indicates that derivatives of piperidine compounds, including tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate, are being explored for their potential effects on neurotransmitter systems. These compounds may modulate receptors involved in neurological disorders, making them candidates for drug development targeting conditions like anxiety and depression.

Anticancer Research

Studies have shown that piperidine derivatives exhibit cytotoxic properties against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and efficacy of anticancer agents derived from this compound.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired pharmacological profiles.

Case Studies

StudyFocusFindings
Neuropharmacological Effects Examined the impact of piperidine derivatives on serotonin receptorsFound that modifications to the piperidine ring significantly altered receptor affinity and activity
Anticancer Activity Evaluated cytotoxic effects against lung cancer cell linestert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine showed promising results in inhibiting cell proliferation
Synthetic Pathways Investigated the use of tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine as an intermediateDemonstrated its utility in creating a series of novel compounds with enhanced biological activities

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (CAS: 1860012-52-7)
  • Substituent : Methyl (-CH₃) at the 5-position.
  • Molecular Weight : 242.3 g/mol.
  • Key Differences : The methyl group is less electronegative and smaller than -CF₃, reducing steric hindrance and electronic effects. This analog exhibits lower metabolic stability and altered binding affinities in receptor assays compared to the trifluoromethyl derivative .
tert-Butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1932056-72-8)
  • Substituent : Fluorine (-F) at the 5-position.
  • Molecular Weight : 231.3 g/mol.
  • Key Differences: The -F group is smaller and less lipophilic than -CF₃. This analog is often used in early-stage SAR studies to probe electronic contributions .
tert-Butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate (CAS: 1312798-21-2)
  • Substituent : Hydroxyl (-OH) at the 5-position.
  • Molecular Weight : 216.28 g/mol.
  • Key Differences : The -OH group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier penetration. This derivative is less stable under acidic conditions compared to the -CF₃ analog .

Stereochemical Variations

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
  • Configuration : 3S,5R.
  • Key Differences : Enantiomeric pairs (3R,5S vs. 3S,5R) exhibit divergent biological activities. For example, the (3S,5R) isomer showed 10-fold lower potency in a kinase inhibition assay compared to the (3R,5S) form, highlighting the importance of stereochemistry in target engagement .
rac-tert-Butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1273565-65-3)
  • Configuration : Racemic mixture of 3R,5R and 3S,5S.
  • Key Differences : Racemates often require chiral resolution for pharmaceutical use. The 3R,5R diastereomer of this fluorinated analog demonstrated superior pharmacokinetic profiles in preclinical studies compared to other stereoisomers .

Functional Group Additions

tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5n)
  • Structure : Incorporates a pyrazole ring with a methoxycarbonyl (-COOMe) group.
  • Molecular Weight : 455.4 g/mol.
  • Key Differences : The pyrazole moiety introduces π-π stacking interactions and additional hydrogen-bonding sites. This compound showed enhanced inhibition of COX-2 (IC₅₀ = 12 nM) compared to the parent piperidine derivative, which lacks the heterocyclic extension .
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate (CAS: 1821111-07-2)
  • Structure : Difluoro and ketone substituents.
  • Molecular Weight : 305.32 g/mol.
  • Key Differences: The ketone group enables conjugation with nucleophiles (e.g., hydrazines), making this derivative a versatile intermediate for click chemistry. However, the absence of an amino group limits its utility in amine-coupling reactions .

Comparative Data Table

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Key Properties Applications Reference
tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate -CF₃ 268.28 High lipophilicity, metabolic stability CNS drug intermediates
tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate -CH₃ 242.30 Reduced steric hindrance, lower metabolic stability Early-stage SAR studies
tert-Butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate -OH 216.28 High polarity, improved solubility Solubility enhancers
tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate Pyrazole-COOMe 455.40 Enhanced enzyme inhibition (COX-2 IC₅₀ = 12 nM) Anti-inflammatory agents
rac-tert-Butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate -F 231.30 Superior PK profiles in racemic form Chiral resolution templates

Biological Activity

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 2166275-79-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C11H19F3N2O2
  • Molecular Weight : 268.28 g/mol
  • Purity : ≥97% .

The biological activity of this compound is largely attributed to the trifluoromethyl group, which enhances lipophilicity and influences receptor binding affinity. The compound has shown promise in modulating various biological pathways, particularly those involving neurotransmitter systems and enzyme inhibition.

1. Neuropharmacological Effects

Research indicates that compounds with a trifluoromethyl group can significantly affect neurotransmitter uptake. For instance, studies have demonstrated that similar compounds enhance serotonin reuptake inhibition, suggesting potential applications in treating mood disorders .

2. Antioxidant Properties

The compound's structure allows it to interact with reactive oxygen species (ROS), potentially mitigating oxidative stress. This activity aligns with findings from related studies where similar piperidine derivatives exhibited protective effects against oxidative damage in cellular models .

Case Study 1: Neurotransmitter Modulation

A study investigating the effects of trifluoromethyl piperidines on serotonin transporters revealed that this compound significantly inhibited serotonin uptake in vitro. This suggests its potential utility as an antidepressant or anxiolytic agent .

Case Study 2: Oxidative Stress Protection

In a cellular model using human liver cells, this compound demonstrated protective effects against tert-butyl hydroperoxide-induced oxidative damage. The compound increased intracellular antioxidant levels and reduced markers of cell death .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Serotonin Reuptake InhibitionModulation of neurotransmitter systems
Antioxidant ActivityScavenging of reactive oxygen species
Hepatoprotective EffectsProtection against oxidative stress

Q & A

Q. Basic Characterization Workflow

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm backbone structure. The trifluoromethyl group (CF₃) splits adjacent proton signals (e.g., δ 3.5–4.5 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., m/z 311.1 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm Boc and CF₃ groups .

How can researchers resolve discrepancies in NMR data for this compound?

Advanced Data Contradiction Analysis
Discrepancies often arise from:

  • Dynamic effects : The CF₃ group’s electronegativity causes unexpected splitting in ¹H NMR. Use of deuterated solvents (e.g., CDCl₃) and variable-temperature NMR can mitigate line broadening .
  • Rotameric equilibria : Piperidine ring puckering may lead to duplicated signals. 2D NMR (e.g., COSY, NOESY) helps assign overlapping peaks .
  • Impurity interference : Trace solvents or byproducts (e.g., unreacted Boc-protected intermediates) require rigorous purification and LC-MS validation .

What are the best practices for handling and storing this compound?

Q. Basic Stability Guidelines

  • Storage : Store under inert gas (N₂/Ar) at −20°C in airtight containers to prevent Boc-group hydrolysis .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture, which degrade the carbamate moiety .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (GHS Category 3, H301) .

How can reaction yields be optimized for scale-up synthesis?

Q. Advanced Process Optimization

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reducing nitro intermediates to amines .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF minimizes side reactions .
  • Temperature control : Low temperatures (0–5°C) during Boc-protection reduce racemization risks .

What computational methods support the study of this compound’s reactivity?

Q. Advanced Modeling Approaches

  • DFT calculations : Predict reaction pathways (e.g., nucleophilic substitution at the piperidine nitrogen) using software like Gaussian .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies, leveraging the CF₃ group’s electron-withdrawing effects .

How does the trifluoromethyl group influence bioactivity in preclinical studies?

Q. Advanced Mechanistic Insight

  • Metabolic stability : The CF₃ group reduces oxidative metabolism, enhancing half-life in vitro .
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonding with protein active sites, as observed in kinase inhibition assays .

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